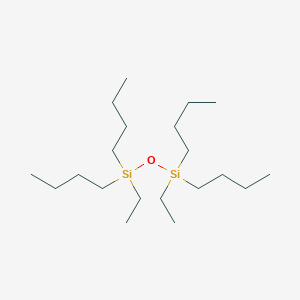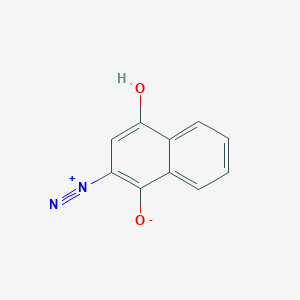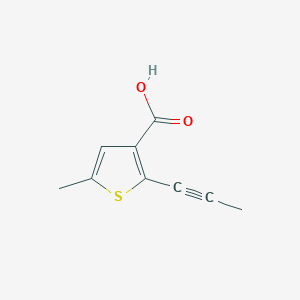
5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid: is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis . These methods are optimized for high yield and purity, making them suitable for commercial applications.
化学反应分析
Types of Reactions: 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
科学研究应用
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: Medicinal chemists utilize thiophene derivatives to develop drugs with various therapeutic effects, such as antihypertensive, anti-atherosclerotic, and voltage-gated sodium channel blockers .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
作用机制
The mechanism of action of 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, thiophene derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation .
相似化合物的比较
- 2-Methylthiophene
- 3-Methylthiophene
- 2,5-Dimethylthiophene
- 2-Propynylthiophene
Comparison: 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
属性
CAS 编号 |
89556-16-1 |
|---|---|
分子式 |
C9H8O2S |
分子量 |
180.23 g/mol |
IUPAC 名称 |
5-methyl-2-prop-1-ynylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H8O2S/c1-3-4-8-7(9(10)11)5-6(2)12-8/h5H,1-2H3,(H,10,11) |
InChI 键 |
HDOHTDGAEIOQAB-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1=C(C=C(S1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


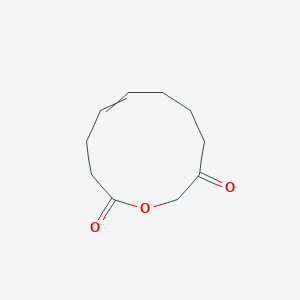
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
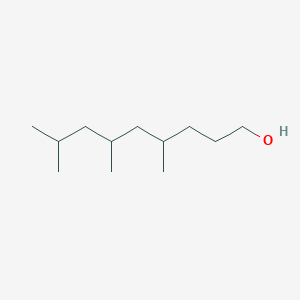
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
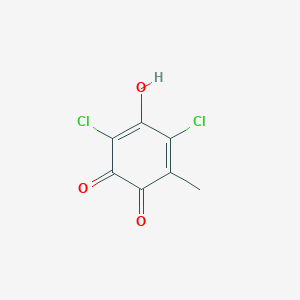
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
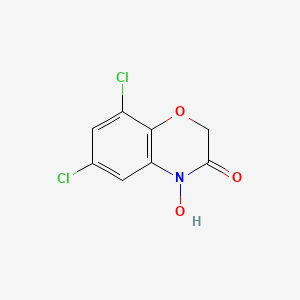
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
